molecular formula C15H15F3N2O B6444386 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol CAS No. 2640836-64-0

1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol

Cat. No. B6444386
CAS RN: 2640836-64-0
M. Wt: 296.29 g/mol
InChI Key: PDKNOOFYVOZTQO-UHFFFAOYSA-N
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Description

The compound “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This quinoline ring is substituted at the 7-position with a trifluoromethyl group and at the 4-position with a piperidin-4-ol group .


Molecular Structure Analysis

The molecular structure of “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” is characterized by a quinoline ring substituted with a trifluoromethyl group and a piperidin-4-ol group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the quinoline ring .


Chemical Reactions Analysis

The chemical reactions involving “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” would depend on the specific conditions of the reaction. The presence of the hydroxyl group in the piperidin-4-ol moiety could make this compound a potential nucleophile, allowing it to participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” would depend on its specific molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the presence of the hydroxyl group could enhance its solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry

Quinoline, a key component of this compound, is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

Antimicrobial Activity

Some synthesized compounds related to quinoline have shown significant antimicrobial activity against microorganisms like Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum .

Anticancer Activity

Quinoline derivatives have shown anticancer activity . This suggests that “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” could potentially be explored for its anticancer properties.

Anti-Inflammatory Activity

Quinoline derivatives have also demonstrated anti-inflammatory activity , indicating potential applications of “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” in treating inflammatory conditions.

Antimalarial Activity

Quinoline-based compounds have been used in the treatment of malaria . This suggests that “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” could potentially have antimalarial properties.

Industrial Applications

Quinoline has various applications in industrial chemistry . It’s used in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Photodynamic Therapy

Phthalocyanines, which can be synthesized from quinoline, have found widespread applications in areas like photodynamic therapy . This suggests potential applications of “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” in this field.

Safety and Hazards

The safety and hazards associated with “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” would depend on various factors including its specific physical and chemical properties, the conditions of its use, and the specific regulatory guidelines applicable to its use .

Future Directions

The future directions for research on “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” could include further studies to elucidate its mechanism of action, investigations of its potential biological activities, and the development of synthetic methods for its preparation .

properties

IUPAC Name

1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c16-15(17,18)10-1-2-12-13(9-10)19-6-3-14(12)20-7-4-11(21)5-8-20/h1-3,6,9,11,21H,4-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKNOOFYVOZTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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